3-Chloropyridine-2-sulfonamide
Overview
Description
3-Chloropyridine-2-sulfonamide is a chemical compound belonging to the class of sulfonamides. It features a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they bind to the active site of dihydropteroate synthetase, inhibiting the enzyme and preventing the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency in folic acid . As folic acid is necessary for DNA synthesis, its deficiency hampers the replication and growth of bacteria .
Pharmacokinetics
Sulfonamides in general are known for their high oral bioavailability and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents bacteria from producing the DNA they need to replicate . This leads to a decrease in the number of bacteria, helping to control bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution
Biochemical Analysis
Biochemical Properties
3-Chloropyridine-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to inhibit the growth of some renal and non-small cell lung cancer cell lines . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit the growth of certain cancer cell lines suggests that it may have significant effects on cellular proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . The compound can also have effects on its localization or accumulation within cells .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-sulfonamide can be synthesized through several methods. One common approach involves the chlorination of pyridine-2-sulfonamide using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of 3-chloropyridine-2-sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or sulfonamide positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-2,3-dione derivatives.
Reduction: 3-chloropyridine-2-sulfonic acid.
Substitution: Various substituted pyridine-2-sulfonamides.
Scientific Research Applications
3-Chloropyridine-2-sulfonamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Chloropyridine-3-sulfonamide
2-Chloropyridine-3-sulfonamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
3-Chloropyridine-2-sulfonamide is a compound belonging to the sulfonamide class, which has been extensively studied for its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by various research findings and data tables.
Overview of Sulfonamides
Sulfonamides are a significant class of synthetic antimicrobial agents known for their ability to inhibit bacterial growth. They function primarily by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thereby disrupting DNA synthesis and cell division in bacteria . The structural modifications in sulfonamides can lead to variations in their biological activity, making them a focal point in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | >100 μM |
Escherichia coli | >100 μM |
Klebsiella pneumoniae | >100 μM |
Pseudomonas aeruginosa | >100 μM |
While the compound demonstrated some antibacterial activity, it was not potent enough to achieve significant inhibition at concentrations below 100 μM, indicating that further structural modifications may be necessary to enhance its efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound has been tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | Inhibition Growth Percent (IGP) at 10 µM |
---|---|
MCF7 (Breast Cancer) | 23% |
A498 (Renal Cancer) | 24.1% |
MALME-3M (Melanoma) | 20% |
These findings suggest that this compound has moderate cytostatic activity, particularly against breast and renal cancer cell lines. Notably, the compound's mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of sulfonamide derivatives, including this compound:
- Antimycobacterial Activity : A study highlighted the potential of sulfonamides, including derivatives like this compound, as antimycobacterial agents. The compound exhibited activity against Mycobacterium tuberculosis at certain concentrations .
- Cytotoxicity Assessment : In a comprehensive screening using the NCI-60 cell line panel, this compound showed promising results against several cancer types, indicating its potential as a lead compound for further development in cancer therapy .
- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of sulfonamides revealed that modifications in the pyridine ring significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's interaction with biological targets .
Properties
IUPAC Name |
3-chloropyridine-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCJXBCPCCSDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.